4-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-nitrobenzamide
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Overview
Description
4-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-nitrobenzamide is a complex organic compound with a unique structure that includes a chloro group, a difluoromethylsulfanyl group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Chlorination: The addition of a chloro group to the benzene ring.
Formation of the Sulfanyl Group:
Amidation: The final step involves the formation of the benzamide moiety.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, chlorinating agents for chlorination, and appropriate reagents for the formation of the sulfanyl and amide groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction conditions and optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can result in various substituted benzamides.
Scientific Research Applications
4-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-nitrobenzamide can be compared with other similar compounds, such as:
- 4-chloro-N-{4-[(trifluoromethyl)sulfanyl]phenyl}-3-nitrobenzamide
- 4-chloro-N-{4-[(methylsulfanyl]phenyl}-3-nitrobenzamide
These compounds share structural similarities but differ in the nature of the substituents, which can affect their chemical properties and biological activities. The presence of the difluoromethylsulfanyl group in this compound makes it unique and may confer specific advantages in certain applications.
Properties
IUPAC Name |
4-chloro-N-[4-(difluoromethylsulfanyl)phenyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF2N2O3S/c15-11-6-1-8(7-12(11)19(21)22)13(20)18-9-2-4-10(5-3-9)23-14(16)17/h1-7,14H,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIINDBMDKGNNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])SC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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